Idaverine
Overview
Description
Preparation Methods
The synthesis of Idaverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes the use of automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Idaverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Idaverine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: Investigated for its effects on smooth muscle contractions and its potential use in treating conditions like irritable bowel syndrome.
Medicine: Explored for its potential to prevent motion sickness and its effects on the cardiovascular system.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Idaverine exerts its effects by selectively binding to the M2 muscarinic receptors, inhibiting their activity. This leads to a reduction in smooth muscle contractions and other physiological responses mediated by these receptors. The molecular targets of this compound include the M2 receptors found in various tissues, including the heart and smooth muscles .
Comparison with Similar Compounds
Idaverine is unique in its selectivity for the M2 receptor subtype over the M3 receptor subtype. Similar compounds include:
Scopolamine: Another muscarinic antagonist with broader receptor selectivity.
Atropine: A non-selective muscarinic antagonist used in various medical applications.
Hyoscyamine: Similar to atropine but with a slightly different pharmacological profile.
This compound’s selectivity for the M2 receptor makes it particularly useful in studies and applications where targeted inhibition of this receptor subtype is desired.
Properties
IUPAC Name |
1-[4-[ethyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N,N-dimethylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3/c1-6-26(19(2)18-20-9-11-22(30-5)12-10-20)15-7-8-23(28)27-16-13-21(14-17-27)24(29)25(3)4/h9-12,19,21H,6-8,13-18H2,1-5H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZBLSXACKFQX-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)C(C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)[C@@H](C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881410 | |
Record name | Idaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100927-13-7 | |
Record name | Idaverine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDAVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6212R3SLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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